4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an oxadiazole ring, a furyl group, and a chlorinated phenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 5-(3-chloro-2-methylphenyl)-2-furyl precursor. This can be achieved through a Friedel-Crafts acylation reaction followed by a reduction step . The next step involves the formation of the oxadiazole ring, which can be synthesized using a cyclization reaction with appropriate reagents and conditions . Finally, the aminoethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield furanones, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The unique structural features of this compound make it suitable for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Uniqueness
4-amino-N-[2-({[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of an oxadiazole ring, a furyl group, and a chlorinated phenyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18ClN5O3 |
---|---|
Molecular Weight |
375.8g/mol |
IUPAC Name |
4-amino-N-[2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C17H18ClN5O3/c1-10-12(3-2-4-13(10)18)14-6-5-11(25-14)9-20-7-8-21-17(24)15-16(19)23-26-22-15/h2-6,20H,7-9H2,1H3,(H2,19,23)(H,21,24) |
InChI Key |
LPOGRJDCHBFBPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N |
Origin of Product |
United States |
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